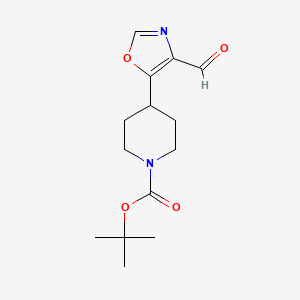

Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate

Description

Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate is a synthetic intermediate featuring a piperidine ring substituted with a 4-formyl-1,3-oxazole moiety and a tert-butyl carbamate protecting group. The tert-butyl group enhances solubility and stabilizes the piperidine amine during synthesis, while the formyl-oxazole subunit may facilitate further functionalization via nucleophilic addition or condensation reactions.

Properties

IUPAC Name |

tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-6-4-10(5-7-16)12-11(8-17)15-9-19-12/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDNZXBWUMFAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(N=CO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The oxazole ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.

Scientific Research Applications

Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: The compound may have potential therapeutic applications, although specific uses are still under investigation.

Industry: It can be used in the development of new materials and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of Tert-butyl4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Heterocyclic Core: The target compound’s oxazole ring differs from thiazole () or pyrazole () analogs, altering electronic properties and hydrogen-bonding capacity.

- Substituent Effects : The formyl group in the target compound offers a reactive site for further derivatization, unlike the nitro or methoxy groups in and analogs. This may enhance its utility in generating diverse libraries .

- Molecular Weight : The target compound (~337.4 g/mol) is smaller than most analogs (e.g., 454–515 g/mol), suggesting better bioavailability in drug discovery contexts .

Biological Activity

Tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure : The compound features a piperidine ring substituted with a tert-butyl group and an oxazole moiety. Its molecular formula is with a molecular weight of approximately 280.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O3 |

| Molecular Weight | 280.32 g/mol |

| CAS Number | 1820704-78-6 |

| IUPAC Name | Tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate |

Synthesis

The synthesis of tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine-1-carboxylate typically involves the reaction between piperidine derivatives and oxazole precursors under controlled conditions. Various methods have been reported, including microwave-assisted synthesis which enhances yield and reduces reaction time .

Biological Activity

Anticancer Properties : Recent studies have indicated that compounds containing oxazole rings exhibit significant anticancer activity. For instance, the antiproliferative effects were evaluated against various cancer cell lines, including lung carcinoma (NCI H292) and pro-myelocytic leukemia (HL-60). The results demonstrated that derivatives of oxazole could inhibit cell growth effectively, with IC50 values indicating moderate to high potency .

Mechanism of Action : The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer progression. Oxazole derivatives are known to inhibit various enzymes such as DNA topoisomerases and kinases, which are critical in cancer cell proliferation .

Case Studies

- Cytotoxicity Evaluation : In one study, the cytotoxic effects of related oxazole compounds were assessed using the MTT assay across multiple cancer cell lines. Compounds similar to tert-butyl 4-(4-formyl-1,3-oxazol-5-yl)piperidine showed IC50 values ranging from 19 µM to 42 µM against HL-60 cells, indicating potential for further development as anticancer agents .

- Inhibition of Androgen Receptors : Another study highlighted the potential of oxazole derivatives in degrading androgen receptors, suggesting their utility in treating hormone-dependent cancers. The biological activity was linked to their structural features that facilitate receptor interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.